(E)-2-(2-bromobenzoyl)-3-(dimethylamino)acrylonitrile
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Overview
Description
2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound with the molecular formula C11H10BrN2O. This compound is characterized by the presence of a bromobenzoyl group attached to an acrylonitrile moiety, which is further substituted with a dimethylamino group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2-bromobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Reagents like hydrogen chloride or bromine.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of amines or other reduced derivatives.
Addition Reactions: Formation of halogenated acrylonitrile derivatives.
Scientific Research Applications
2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with molecular targets through its functional groups. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the acrylonitrile moiety can undergo nucleophilic addition reactions. The dimethylamino group can act as a nucleophile or base, facilitating various chemical transformations. These interactions lead to the formation of different products and pathways, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzoyl chloride
- 2-Bromobenzoyl amine
- 2-Bromobenzoyl acetate
Uniqueness
2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the presence of both a bromobenzoyl group and a dimethylamino-substituted acrylonitrile moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLVWZVUUPOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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